5-ethylpyrimidine-2-carboxylic acid
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Overview
Description
5-Ethylpyrimidine-2-carboxylic acid: is a heterocyclic aromatic compound containing a pyrimidine ring substituted with an ethyl group at the 5-position and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethylpyrimidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl cyanoacetate with formamide in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 5-Ethylpyrimidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: 5-Ethylpyrimidine-2,4-dicarboxylic acid.
Reduction: 5-Ethylpyrimidine-2-carbinol.
Substitution: 5-Bromo-ethylpyrimidine-2-carboxylic acid.
Scientific Research Applications
Chemistry: 5-Ethylpyrimidine-2-carboxylic acid is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of new materials with unique properties.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic applications are explored in medicinal chemistry. It may be used to design new pharmaceuticals targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives may find applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 5-ethylpyrimidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
- 2-Ethylpyrimidine-5-carboxylic acid
- 2-Methylpyrimidine-5-carboxylic acid
- 5-Ethylthiophene-2-carboxylic acid
Comparison: 5-Ethylpyrimidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties Compared to 2-ethylpyrimidine-5-carboxylic acid, it has a different position of the ethyl group, affecting its reactivity and interactions
Properties
CAS No. |
1554782-53-4 |
---|---|
Molecular Formula |
C7H8N2O2 |
Molecular Weight |
152.2 |
Purity |
95 |
Origin of Product |
United States |
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